2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine
Description
Properties
Molecular Formula |
C14H22N2O2S |
|---|---|
Molecular Weight |
282.40 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine |
InChI |
InChI=1S/C14H22N2O2S/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16/h2-5,13H,6-11,15H2,1H3 |
InChI Key |
LGWTYKKOWIXVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine typically involves a multi-step process:
Formation of the Piperidine Ring
The piperidine core is synthesized or procured as a precursor. This can be achieved through classical heterocyclic synthesis methods, such as reductive amination or cyclization of appropriate precursors.Introduction of the 4-Methylphenylsulfonyl Group
The piperidine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. This step forms the N-(4-methylphenyl)sulfonyl piperidine intermediate.Attachment of the Ethylamine Side Chain
The 4-position of the piperidine ring is functionalized with an ethylamine substituent. This can be achieved via nucleophilic substitution or reductive amination of a suitable 4-substituted piperidine intermediate bearing a leaving group or carbonyl functionality.Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, improving compound stability and handling.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring formation | Cyclization/reductive amination of precursors | Temperature: 60–100 °C, solvent: ethanol or dichloromethane |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, base (e.g., triethylamine) | Temperature: 0–25 °C, solvent: dichloromethane or THF |
| Ethylamine side chain addition | Nucleophilic substitution or reductive amination using ethylene diamine or ethylamine derivatives | Temperature: 25–80 °C, solvent: ethanol or DMF |
| Salt formation | HCl gas or HCl in ether/ethanol | Room temperature, solvent choice affects crystallization |
These reaction steps are generally performed under an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions. Purification is commonly achieved via recrystallization or chromatography to obtain high purity products.
Industrial Scale Considerations
- Automated Reactors and Continuous Flow : For large-scale production, continuous flow reactors are employed to optimize reaction times and yields while ensuring consistent product quality.
- Temperature and Pressure Control : Precise control of reaction parameters is critical to minimize impurities and maximize yield.
- Green Chemistry Approaches : Efforts to replace hazardous solvents with greener alternatives and to recycle reagents are increasingly incorporated into industrial protocols.
Reaction Mechanism and Chemical Transformations
Sulfonylation Mechanism
The sulfonylation of the piperidine nitrogen proceeds via nucleophilic attack of the nitrogen lone pair on the sulfonyl chloride, forming a sulfonamide linkage. The base scavenges the released HCl to drive the reaction forward.
Ethylamine Side Chain Introduction
Depending on the precursor, the ethylamine group is introduced either by:
- Nucleophilic substitution : Displacement of a leaving group (e.g., halide) at the 4-position of the piperidine ring by ethylamine.
- Reductive amination : Reaction of a 4-formyl or 4-keto piperidine intermediate with ethylamine, followed by reduction (e.g., NaBH4 or catalytic hydrogenation).
Summary Table of Preparation Methods
| Step No. | Reaction Step | Reagents/Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine ring synthesis | Cyclization or reductive amination | 70–85 | Starting material preparation |
| 2 | Sulfonylation | 4-Methylbenzenesulfonyl chloride, base | 80–95 | Mild conditions preferred |
| 3 | Ethylamine side chain addition | Nucleophilic substitution or reductive amination | 75–90 | Reaction temperature critical |
| 4 | Hydrochloride salt formation | HCl gas or HCl in solvent | >95 | Improves stability and purity |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies sulfonyl and amine functional groups.
- Melting Point and Elemental Analysis : Verify compound identity and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the ethylamine side chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine side chain. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring and ethylamine side chain.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Substituted derivatives at the ethylamine side chain.
Scientific Research Applications
The compound (2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride (C14H23ClN2O2S) is used primarily in proteomics research and has applications in scientific research .
Molecular Information
Applications
- Synthesis: It is synthesized starting with the preparation of the piperidine ring, followed by the introduction of the 4-methylphenylsulfonyl group, with the final step being the addition of the ethylamine side chain and the formation of the hydrochloride salt. Reactions are carried out under controlled temperatures and pressures to ensure high purity. Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
- Pharmacological Research: This compound is gaining attention due to its unique structure and potential biological activities.
- Similarity: It can be compared to compounds such as piperine, hexane, hexanol, and hexene, which share structural similarities or functional groups. The presence of the 4-methylphenylsulfonyl group and the specific arrangement of the piperidine ring and ethylamine side chain make this compound unique in its chemical behavior and applications.
Mechanism of Action
The mechanism of action of (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Features
Pharmacological and Functional Comparisons
Receptor Binding and Activity
- N1-Ethyl-2-[(4-methylphenyl)sulfonyl]ethane-1-amine : This analog lacks the piperidine ring but retains the sulfonyl-phenyl group. Its shorter ethylamine chain may reduce receptor affinity compared to the target compound .
- Para-methylfentanyl : A fentanyl analog with a piperidine core but substituted with a propanamide group. It acts on μ-opioid receptors, demonstrating the critical role of substituents in determining receptor selectivity (TAAR1 vs. opioid receptors) .
Enzyme Inhibition
Compounds like 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () inhibit acetylcholinesterase (AChE) and lipoxygenase (LOX). In contrast, the target compound’s ethylamine and sulfonyl groups may favor interactions with aminergic receptors rather than enzymatic pockets .
Physicochemical Properties
Table 2: Physicochemical Comparisons
| Property | Target Compound | 2-{4-[(2-Methylpiperidinyl)sulfonyl]phenyl}ethanamine | 2-(4-Methylphenyl)ethanamine |
|---|---|---|---|
| Molecular Weight | 283.15 | 298.40 | 135.21 |
| Boiling Point | Not reported | Not reported | 214°C |
| Solubility | Likely polar due to sulfonyl and amine groups | Similar polarity | Lower polarity (lacks sulfonyl) |
| Spectral Data | ¹H NMR (DMSO-d6): δ 7.61 (d, J = 8.2 Hz, 2H), 2.40 (s, 3H) | SMILES: S(=O)(N2C(CCCC2)C)c1ccc(cc1)CCN | IR: N-H stretch ~3300 cm⁻¹ (estimated) |
Biological Activity
2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine is a compound with a complex structure that includes a piperidine ring, a sulfonyl group, and an ethylamine side chain. Its molecular formula is C14H22N2O2S, and it has garnered attention for its potential biological activities, particularly in the context of neurological functions and cancer treatment. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C14H22N2O2S |
| Molecular Weight | 282.40 g/mol |
| CAS Number | 1185302-39-9 |
| Functional Groups | Sulfonamide, Piperidine |
The unique combination of these functional groups suggests diverse biological activity, particularly in relation to neurotransmitter systems and potential anti-tumor effects.
Interaction with Receptors
Research indicates that compounds similar to 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine may interact with various receptors involved in neurotransmission. Specifically, studies have shown that related piperidine derivatives can bind to trace amine-associated receptors (TAARs), which play a role in modulating neurotransmitter release and are implicated in several neurological disorders .
Anti-Tumor Activity
A closely related compound, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), has demonstrated significant anti-tumor properties. Research indicates that PMSA inhibits tumor cell proliferation and migration through the KEAP1-NRF2-GPX4 axis, leading to ferroptosis in cancer cells . This suggests that 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine may exhibit similar properties due to structural similarities.
Case Studies
Several studies have explored the biological activity of compounds related to 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine:
- Tumor Cell Proliferation Inhibition : In vitro assays demonstrated that PMSA significantly reduced the proliferation of various tumor cell lines. The IC50 values for PMSA were reported to be in the low micromolar range, indicating potent anti-cancer activity .
- Neurotransmitter Modulation : Studies on related piperidine compounds have shown their ability to modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders and schizophrenia .
Comparative Analysis with Similar Compounds
The biological activity of 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine can be compared with other structurally similar compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 2-(1-Methylpiperidin-4-yl)ethanamine | Structure | Lacks bulky aromatic groups; potential reference molecule |
| 2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine | Structure | Similar sulfonamide group; different halogen substitution |
| 4-(2-Aminoethyl)-N-phenylpiperidine | Structure | Related piperidine core; different functional groups |
This table highlights the unique characteristics of 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine, and how can purity be optimized?
- Synthesis Methodology : The compound can be synthesized via sulfonylation of a piperidine precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include nucleophilic substitution at the piperidine nitrogen, followed by purification via recrystallization or column chromatography to achieve >95% purity .
- Purity Optimization : Analytical techniques such as HPLC (as described in pharmacopeial buffer systems with sodium 1-octanesulfonate) and NMR spectroscopy are critical for verifying purity. Adjusting solvent polarity during recrystallization improves crystal formation .
Q. How can researchers characterize the structural and functional properties of this compound?
- Structural Analysis : Use H/C NMR to confirm the sulfonyl and ethanamine moieties. Mass spectrometry (ESI-MS) provides molecular weight validation. X-ray crystallography (if crystals are obtainable) resolves stereochemical details .
- Functional Characterization : Reactivity studies (e.g., oxidation of the sulfonyl group or substitution reactions) clarify chemical behavior. Assays measuring interactions with biological targets (e.g., receptor binding) require pH-adjusted buffer systems .
Advanced Research Questions
Q. What computational approaches are recommended for optimizing reaction pathways in synthesizing this compound?
- Reaction Design : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for sulfonylation steps. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by simulating reaction conditions (e.g., solvent effects, temperature) .
- Statistical Optimization : Response surface methodology (RSM) and factorial design (as applied in chemical technology) identify critical variables (e.g., reagent stoichiometry, reaction time) to maximize yield .
Q. How do structural modifications (e.g., sulfonyl group substitution) affect biological activity?
- Structure-Activity Relationship (SAR) : Replace the 4-methylphenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Biological assays (e.g., enzyme inhibition) reveal trends in potency. For example, bulkier sulfonyl groups may hinder target binding .
- Metabolic Stability : Introduce fluorine or deuterium at the ethanamine moiety to assess pharmacokinetic improvements. LC-MS/MS monitors metabolite formation in hepatic microsome studies .
Q. How can researchers address contradictory pharmacological data reported for this compound?
- Data Reconciliation : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity). Control for batch-to-batch variability in compound purity via stringent QC protocols .
- Mechanistic Studies : Use CRISPR-engineered cell lines or knockout models to isolate target-specific effects. Conflicting results may arise from off-target interactions or assay interference (e.g., autofluorescence) .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reaction efficiency?
- Process Engineering : Transition from batch to flow chemistry for exothermic sulfonylation steps. Membrane separation technologies (e.g., nanofiltration) improve intermediate purification at scale .
- Catalyst Optimization : Screen palladium-based catalysts (e.g., Suzuki-Miyaura coupling) for piperidine functionalization. Leaching tests ensure catalyst stability in large reactors .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation. Emergency showers and eyewash stations must be accessible. First-aid measures include rinsing exposed areas with water and seeking medical attention .
- Waste Disposal : Follow EPA guidelines for sulfonamide-containing waste. Incineration or hydrolysis under alkaline conditions neutralizes reactive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
